

## Core Characteristics of PRT-318

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**Compound Focus:** PRT-060318

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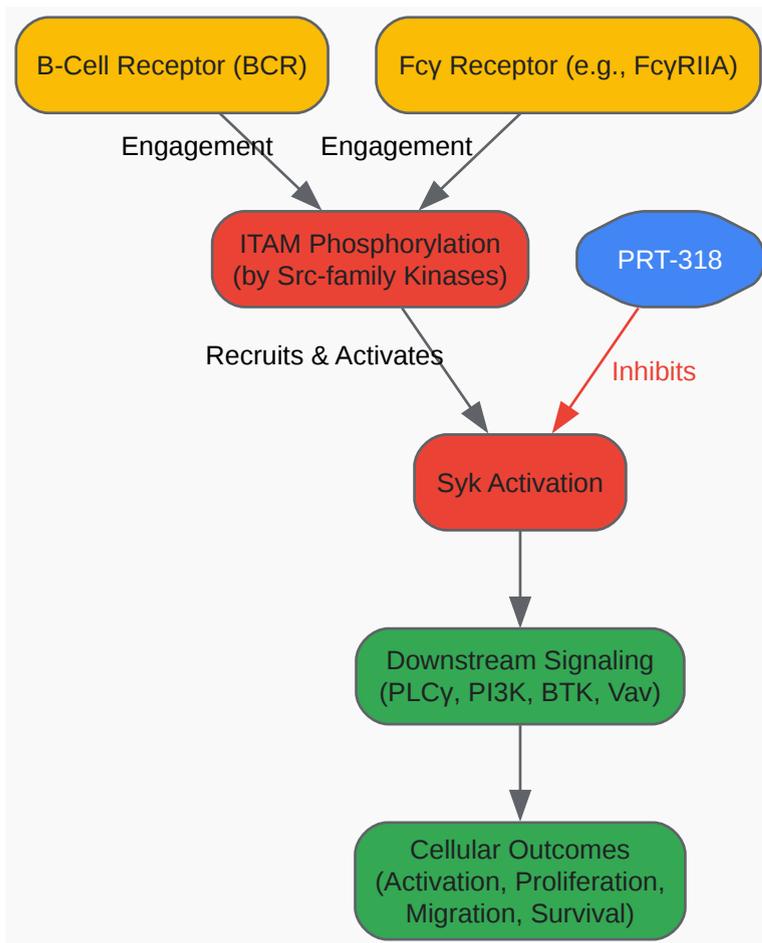
The table below summarizes the key biochemical and pharmacological properties of PRT-318:

Property	Description
Target	Spleen Tyrosine Kinase (Syk) [1] [2]
IC <sub>50</sub> (Syk)	4 nM [1] [2]
Selectivity	Novel, selective inhibitor; at 50 nM, it inhibits Syk by 92% while over 70% activity is retained for other profiled kinases [3] [1].
Chemical Structure	2-(((1R,2S)-2-aminocyclohexyl)amino)-4-(m-tolylamino)pyrimidine-5-carboxamide [4]
Molecular Weight	340.42 (freebase) [1]
CAS Number	1194961-19-7 (freebase) [1]

## Mechanism of Action and Signaling Pathway

PRT-318 exerts its effects by inhibiting Syk, a cytoplasmic non-receptor tyrosine kinase that is crucial for signaling downstream of a variety of cell surface receptors in hematopoietic cells [5] [6] [7].

The following diagram illustrates the key signaling pathways mediated by Syk and the point of inhibition by PRT-318.



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Syk is activated when its tandem SH2 domains bind to phosphorylated **Immunoreceptor Tyrosine-based Activation Motifs (ITAMs)** found in receptors like the **B-Cell Receptor (BCR)** and **Fcγ Receptors (FcγR)** [5] [6]. By inhibiting Syk, PRT-318 blocks the propagation of signals that lead to calcium mobilization, cytoskeletal reorganization, gene expression, and ultimately, cellular activation, proliferation, and migration [5] [8].

## Key Preclinical Findings and Experimental Data

PRT-318 has been investigated in various disease models, primarily focusing on hematologic cancers and heparin-induced thrombocytopenia.

## Chronic Lymphocytic Leukemia (CLL) and B-Cell Malignancies

In vitro studies using primary CLL cells demonstrated that PRT-318 effectively antagonizes survival signals. The table below summarizes its activity in CLL models [8].

Assay Type	Experimental Detail	PRT-318 Effect / Result
Cell Viability	CLL cells co-cultured with nurse-like cells (NLC)	Antagonized pro-survival signals from the microenvironment [8].
BCR Signaling	CLL cells stimulated with anti-IgM	Inhibited phosphorylation of Syk and ERK [8].
Chemokine Secretion	Measurement of CCL3 and CCL4 after BCR stimulation	Inhibited BCR-dependent secretion [8].
Cell Migration	Migration towards CXCL12 and CXCL13	Inhibited chemokine-directed migration and migration beneath stromal cells [8].

## Heparin-Induced Thrombocytopenia (HIT)

HIT is a dangerous prothrombotic disorder triggered by antibodies that form immune complexes (ICs) which activate platelets via the FcγRIIA receptor, an ITAM-bearing receptor [9] [3].

- **In Vitro:** PRT-318 completely inhibited HIT immune complex-induced aggregation of human and transgenic mouse platelets. It also inhibited platelet activation in the serotonin release assay (SRA), the gold standard for HIT antibody detection [3].
- **In Vivo:** In a transgenic mouse model of HIT, oral PRT-318 (30 mg/kg, twice daily) significantly prevented antibody-induced thrombocytopenia and reduced thrombosis in the lungs [9] [3].

## Antithrombotic Efficacy

Beyond HIT, PRT-318 has shown antithrombotic activity. In pig and rabbit models of arterial thrombosis, intravenous PRT-318 significantly inhibited thrombosis without prolonging bleeding time. This is attributed to its ability to completely inhibit collagen (GPVI)-mediated platelet aggregation while sparing the pathways involved in hemostasis [2].

## Experimental Protocols from Key Studies

Here are the methodologies for some of the core experiments cited, which you can adapt for research planning.

### Platelet Aggregation Assay (HIT model) [3]

- **Objective:** To test the ability of PRT-318 to inhibit platelet aggregation induced by HIT immune complexes.
- **Methods:**
  - **Prepare HIT Immune Complexes:** Mix recombinant human PF4 and heparin at a 1.5:1 molar ratio. Incubate at 37°C for 1 hour to form ultralarge complexes.
  - **Prepare Platelet-Rich Plasma (PRP):** Obtain human blood from healthy donors and prepare PRP.
  - **Pre-incubation:** Incubate PRP with PRT-318 (e.g., 0-3  $\mu$ M) or vehicle control for 15 minutes at 37°C with stirring.
  - **Induce Aggregation:** Add the HIT-like monoclonal antibody KKO (final concentration 80  $\mu$ g/mL) to the PRP to initiate aggregation.
  - **Measurement:** Record the final percentage aggregation using an aggregometer.

### BCR Signaling Inhibition in CLL Cells [8]

- **Objective:** To assess the effect of PRT-318 on Syk phosphorylation and downstream signaling after BCR engagement.
- **Methods:**
  - **Cell Culture:** Use primary CLL cells or a relevant B-cell line.
  - **Pre-treatment:** Pre-incubate cells with PRT-318 for a defined period (e.g., 1-2 hours).
  - **Stimulation:** Activate the BCR pathway using anti-human IgG/IgM (e.g., 5  $\mu$ g/mL for 30 minutes at 37°C).
  - **Cell Lysis:** Pellet cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.
  - **Analysis:** Subject lysates to SDS-PAGE and Western blotting. Probe membranes with antibodies against:
    - **Phospho-Syk (Tyr352)**
    - **Total Syk**
    - **Phospho-ERK**
    - **Total ERK**

## In Vivo HIT Model [3]

- **Objective:** To evaluate the efficacy of PRT-318 in preventing thrombocytopenia and thrombosis in a living organism.
- **Animal Model:** Transgenic mice expressing human FcγRIIA and PF4.
- **Protocol:**
  - **Induce HIT:** Inject mice intraperitoneally with the HIT-like antibody KKO (20 mg/kg) on day 0.
  - **Drug Administration:** On days 1-7, administer PRT-318 (e.g., 30 mg/kg) or vehicle control orally via gavage, twice daily.
  - **Heparin Challenge:** Inject all mice with heparin (1600 U/kg, subcutaneously) once daily.
  - **Monitor Thrombocytopenia:** Collect blood daily via retro-orbital bleeding and measure platelet counts using an automated hematology analyzer.
  - **Assess Thrombosis:** At sacrifice, perfuse lungs and use a novel thrombosis visualization technique (e.g., imaging of infused Alexa750-labeled platelets) to quantify thrombosis.

## Clinical Context and Other Syk Inhibitors

While PRT-318 itself remains in preclinical and early clinical development, other Syk inhibitors have advanced further, providing context for its potential application.

- **Fostamatinib (R788):** The first oral Syk inhibitor developed; approved for immune thrombocytopenia (ITP). Its active metabolite is R406. Its development highlighted dose-limiting toxicities like diarrhea, neutropenia, and hypertension, which spurred the search for more selective inhibitors [6].
- **Entospletinib (GS-9973):** A second-generation, highly selective Syk inhibitor. It has shown promising clinical activity in patients with relapsed or refractory CLL and NHL, and is being evaluated in acute myeloid leukemia (AML), particularly in HOXA9/MEIS1 high-expressing leukemias [6] [10].
- **Cerdulatinib (PRT062070):** A dual inhibitor of Syk and JAK kinases, also in clinical development [6].

The search for Syk inhibitors is an active field in oncology and inflammation, with a focus on improving selectivity and managing resistance mechanisms, such as the upregulation of inflammatory pathways identified in SYK inhibitor-resistant AML cells [10].

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